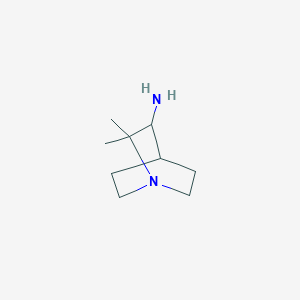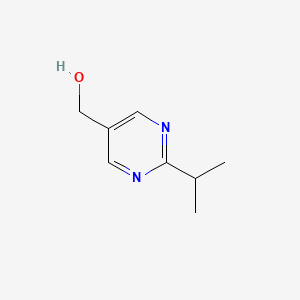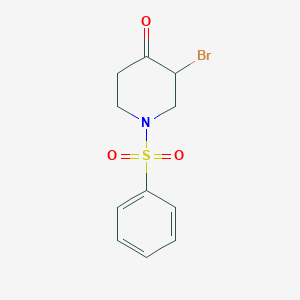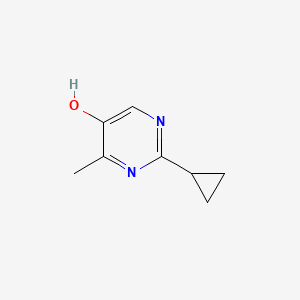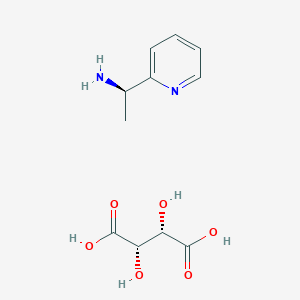
(R)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is a chiral compound that features a pyridine ring and a dihydroxysuccinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate typically involves the following steps:
Formation of ®-1-(pyridin-2-yl)ethanaMine: This can be achieved through the reduction of the corresponding pyridine derivative using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Synthesis of (2S,3S)-2,3-dihydroxysuccinate: This can be synthesized from maleic acid through a dihydroxylation reaction using osmium tetroxide as a catalyst.
Coupling Reaction: The final step involves coupling ®-1-(pyridin-2-yl)ethanaMine with (2S,3S)-2,3-dihydroxysuccinate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The pyridine ring in ®-1-(pyridin-2-yl)ethanaMine can undergo oxidation reactions to form N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or aminated pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is used as a chiral ligand in asymmetric synthesis. It can also serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its chiral nature. It can also be used in the development of chiral drugs.
Medicine
In medicinal chemistry, ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of chiral catalysts and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the dihydroxysuccinate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
®-1-(pyridin-2-yl)ethanaMine: Lacks the dihydroxysuccinate moiety.
(2S,3S)-2,3-dihydroxysuccinate: Lacks the pyridine ring.
®-1-(pyridin-2-yl)ethanaMine (2R,3R)-2,3-dihydroxysuccinate: Different stereochemistry.
Uniqueness
®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of a chiral pyridine ring and a dihydroxysuccinate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C11H16N2O6 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC名 |
(2S,3S)-2,3-dihydroxybutanedioic acid;(1R)-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C7H10N2.C4H6O6/c1-6(8)7-4-2-3-5-9-7;5-1(3(7)8)2(6)4(9)10/h2-6H,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m10/s1 |
InChIキー |
CKUBHJSUJRDOFY-UOSDFWOXSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=N1)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC(C1=CC=CC=N1)N.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


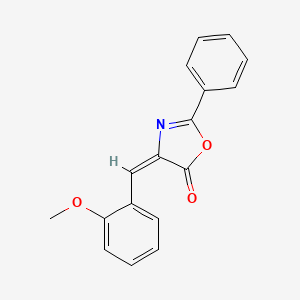
![2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11765672.png)
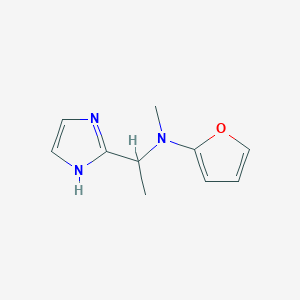
![(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11765688.png)
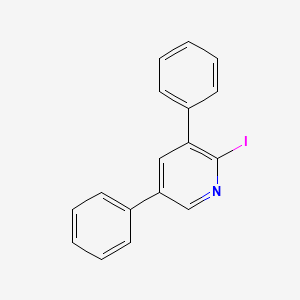
![6-Methyl-1,6-diazaspiro[3.5]nonane](/img/structure/B11765704.png)
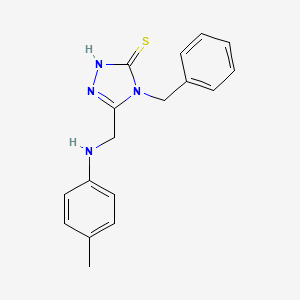
![Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11765722.png)

